molecular formula C21H24N2O3 B11701333 N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide

Cat. No.: B11701333
M. Wt: 352.4 g/mol
InChI Key: OSKUOXCWDMBNBF-CYVLTUHYSA-N
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Description

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide typically involves multiple steps. One common method is the photoinduced metal-free and highly regioselective intermolecular carboimination. This method introduces amino and carbonyl groups into the C=C double bond in one step, providing a straightforward and green approach .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and regioselective reactions are likely to be employed to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is unique due to its combination of aromatic and aliphatic components, which allows for a wide range of chemical reactions and applications. Its regioselective synthesis and potential for green chemistry applications further distinguish it from similar compounds.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)20(24)23-19(15-17-7-4-3-5-8-17)21(25)22-13-6-14-26-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,25)(H,23,24)/b19-15-

InChI Key

OSKUOXCWDMBNBF-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCOC

Origin of Product

United States

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